

# Spectroscopic and Synthetic Profile of 1-(2,3-Diphenylacryloyl)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2,3-Diphenylacryloyl)piperidine

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This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **1-(2,3-Diphenylacryloyl)piperidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental data in public literature, this report focuses on predicted values to guide researchers in the characterization of this and structurally related molecules. A representative experimental protocol for the synthesis of a similar chalcone-derived amide is also presented.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2,3-Diphenylacryloyl)piperidine**. These predictions were generated using established computational algorithms and provide a valuable reference for the identification and characterization of this compound.

### Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Chemical Shift (ppm)
7.20 - 7.45 (m, 10H, Ar-H)	168.0 (C=O)
6.85 (s, 1H, =CH)	142.5 (Ar-C)
3.60 (t, 4H, -N-CH <sub>2</sub> -)	140.0 (Ar-C)
1.60 - 1.70 (m, 6H, -CH <sub>2</sub> -)	130.0 (Ar-CH)
129.5 (Ar-CH)	
129.0 (Ar-CH)	
128.5 (Ar-CH)	
128.0 (Ar-CH)	
127.5 (Ar-CH)	
125.0 (=CH)	
47.0 (-N-CH <sub>2</sub> -)	
26.0 (-CH <sub>2</sub> -)	
25.0 (-CH <sub>2</sub> -)	
24.5 (-CH <sub>2</sub> -)	

**Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data**

Infrared (IR) Spectroscopy (Predicted)	Mass Spectrometry (MS) (Predicted)
Wavenumber (cm <sup>-1</sup> )	m/z
~3060 (C-H, aromatic)	305.18 (M <sup>+</sup> )
~2930, 2855 (C-H, aliphatic)	228.11 ([M-piperidine] <sup>+</sup> )
~1650 (C=O, amide)	178.08 ([diphenylcyclopropenone] <sup>+</sup> - CO)
~1600, 1495, 1445 (C=C, aromatic)	105.03 ([benzoyl] <sup>+</sup> )
~1250 (C-N)	84.08 ([piperidine] <sup>+</sup> )

## Experimental Protocols

While specific experimental data for the title compound is not readily available, a general and representative protocol for the synthesis of similar chalcone-derived amides is presented below. This procedure involves the piperidine-mediated condensation of an appropriate acetophenone with a benzaldehyde derivative to form the chalcone, followed by amidation.

### Synthesis of Chalcone Intermediate:

A mixture of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) is dissolved in ethanol. A catalytic amount of piperidine (0.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

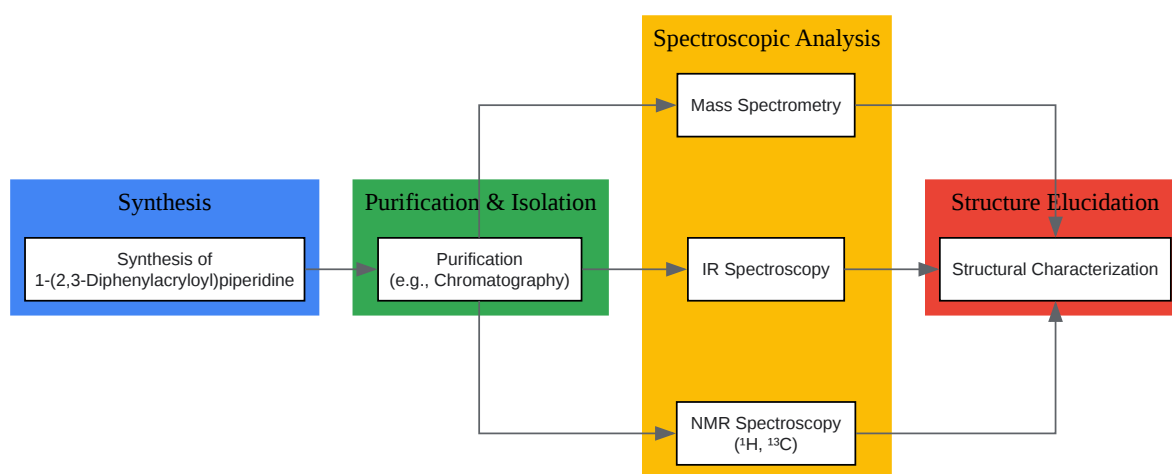
### Amidation to Form **1-(2,3-Diphenylacryloyl)piperidine**:

The synthesized diphenylacryloyl chloride (1.0 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C in an ice bath. To this solution, piperidine (1.1 eq) and a base such as triethylamine (1.2 eq) are added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction is quenched by the addition of water, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

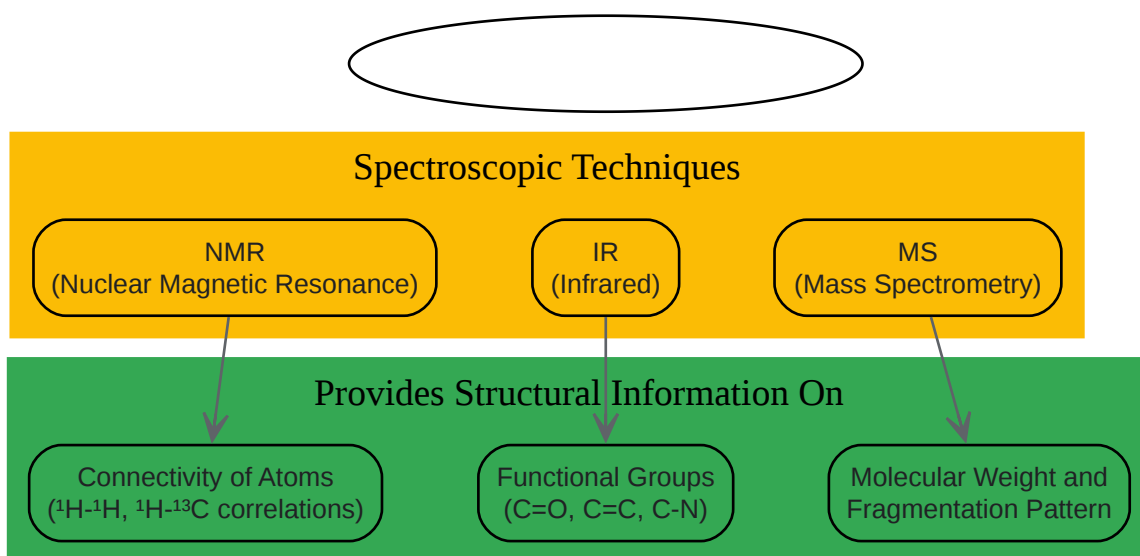
## Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis of **1-(2,3-Diphenylacryloyl)piperidine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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